2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes bromine, fluorine, and amide groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate typically involves multiple steps, including:
Bromination: Introduction of bromine atoms into the aromatic ring.
Formylation: Addition of formyl groups to the aromatic ring.
Amidation: Formation of amide bonds through reactions with amines.
Esterification: Formation of ester bonds by reacting with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Used as a metabolic inhibitor and photosynthetic electron transport chain inhibitor.
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Used in chemical synthesis.
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18Br2FN3O4 |
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Molecular Weight |
591.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H18Br2FN3O4/c1-14-4-2-6-16(8-14)24(33)34-22-17(9-18(25)11-20(22)26)12-29-30-21(31)13-28-23(32)15-5-3-7-19(27)10-15/h2-12H,13H2,1H3,(H,28,32)(H,30,31)/b29-12+ |
InChI Key |
MWXRERLAXJIJEB-XKJRVUDJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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